4-(3-Nitrophenyl)thiazole-2-carboxylic acid
Overview
Description
4-(3-Nitrophenyl)thiazole-2-carboxylic acid is a chemical compound with the molecular formula C10H6N2O4S . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid consists of a thiazole ring attached to a nitrophenyl group and a carboxylic acid group . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .Scientific Research Applications
Carcinogenic Properties : 2-hydrazino-4-(4-nitrophenyl)thiazole, a related compound, was identified as a potent carcinogen in rats, primarily inducing mammary gland carcinomas (Cohen et al., 1970).
Antimicrobial Activity : Derivatives of 4-thiazolidinone, synthesized from biphenyl-4-carboxylic acid, demonstrated significant antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Deep et al., 2014).
Synthesis and Characterization : A study focused on the synthesis of 2-amino-4-p-nitrophenyl thiazole, a closely related compound, discussing its structural determination and optimal synthetic conditions (Zeng Zhen-fan, 2014).
Mass Spectrometry Analysis : The mass spectra of 4-(4-nitrophenyl)-2-methylaminothiazole and its analogues were analyzed, providing insights into their fragmentation patterns and chemical properties (Mattammal et al., 1984).
Corrosion Inhibition : Thiazole hydrazones, including derivatives of thiazole-2-carboxylic acid, were found to be effective corrosion inhibitors for mild steel in acidic media, acting as mixed-type inhibitors (Chaitra et al., 2016).
Synthetic Applications : A novel one-pot synthesis approach was developed for N-substituted indole-2-thiols using 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, illustrating the utility of thiazole derivatives in synthesizing complex organic compounds (Androsov & Neckers, 2007).
Nonlinear Optical Properties : A study on the nonlinear optical properties of some novel 2,4-disubstituted [1,3]-thiazoles, which could be related to the structural framework of 4-(3-Nitrophenyl)thiazole-2-carboxylic acid, highlighting their potential in materials science (Naveena et al., 2012).
Biological Screening : Various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, structurally related to 4-(3-Nitrophenyl)thiazole-2-carboxylic acid, were synthesized and showed significant antibacterial activity (Aziz‐ur‐Rehman et al., 2013).
properties
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)9-11-8(5-17-9)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODWVXNPSOFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)thiazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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